molecular formula C22H26ClN3O6S B2977088 N'-[(2-chlorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872986-43-1

N'-[(2-chlorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2977088
CAS No.: 872986-43-1
M. Wt: 495.98
InChI Key: PIOOBHYLHHFYQP-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazinan-2-ylmethyl scaffold substituted with a 4-methoxy-3-methylbenzenesulfonyl group and an ethanediamide linker bearing a 2-chlorobenzyl moiety. The sulfonyl group contributes to electron-withdrawing effects, while the methoxy and methyl substituents modulate steric and electronic properties.

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O6S/c1-15-12-17(8-9-19(15)31-2)33(29,30)26-10-5-11-32-20(26)14-25-22(28)21(27)24-13-16-6-3-4-7-18(16)23/h3-4,6-9,12,20H,5,10-11,13-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOOBHYLHHFYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-chlorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of benzyl alcohol to form 2-chlorobenzyl chloride. This intermediate is then reacted with ethanediamide under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-chlorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(2-chlorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(2-chlorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzenesulfonyl Group

(a) N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-[2-(2-methoxyphenyl)ethyl]ethanediamide
  • Key Differences : Fluorine substitution at the para position of the benzenesulfonyl group (vs. 4-methoxy-3-methyl in the target compound).
  • Impact : Fluorine’s electronegativity increases polarity but reduces lipophilicity compared to methoxy/methyl groups. The 2-methoxyphenethyl substituent on ethanediamide may enhance π-π stacking interactions .
(b) N'-{[3-(4-Chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide
  • Key Differences : 4-Chlorobenzenesulfonyl group (electron-withdrawing Cl) and 2-methylpropyl on ethanediamide.
  • Impact : Chlorine’s stronger electron-withdrawing effect compared to methoxy/methyl may alter binding kinetics. The bulky 2-methylpropyl group reduces conformational flexibility .

Modifications in the Ethanediamide Linker

(a) N-cyclopentyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
  • Key Differences : Cyclopentyl group replaces 2-chlorobenzyl.
  • Impact : Cyclopentyl increases hydrophobicity but lacks aromatic interactions. The absence of a 3-methyl group on the benzenesulfonyl moiety reduces steric hindrance .
(b) N-(2-Chlorobenzyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide
  • Key Differences: Phthalazinone ring replaces the 1,3-oxazinan scaffold.
  • Impact: The phthalazinone’s conjugated system may enhance binding to aromatic-rich enzyme pockets (e.g., kinases), while the oxazinan ring offers conformational rigidity .

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
Target Compound C₂₃H₂₆ClN₃O₆S 532.0 4-Methoxy-3-methylbenzenesulfonyl; 2-chlorobenzyl 3.8
N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-[2-(2-methoxyphenyl)ethyl]ethanediamide C₂₃H₂₆FN₃O₆S 516.5 4-Fluorobenzenesulfonyl; 2-methoxyphenethyl 3.2
N'-{[3-(4-Chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide C₁₇H₂₄ClN₃O₅S 417.9 4-Chlorobenzenesulfonyl; 2-methylpropyl 2.9
N-cyclopentyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide C₁₉H₂₇N₃O₆S 425.5 4-Methoxybenzenesulfonyl; cyclopentyl 2.5

*LogP values estimated using fragment-based methods.

Biological Activity

N'-[(2-chlorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The oxazinan structure is significant as it may contribute to the compound's binding affinity to biological targets. Characterization techniques such as NMR, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar oxazinan structures have shown significant antiproliferative activity against human breast cancer (MCF-7) and ovarian carcinoma (A2780) cell lines, with IC50 values ranging from 4.47 to 52.8 µM .
  • Acetylcholinesterase Inhibition : Compounds containing similar structural motifs have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer’s. The inhibition of AChE can enhance acetylcholine levels in the brain, potentially improving cognitive function .
  • Mechanisms of Action : Molecular docking studies suggest that the compound may interact with specific protein targets involved in cancer proliferation and neurodegeneration. The binding interactions can be elucidated through computational methods, providing insights into how modifications in the chemical structure can enhance or diminish biological activity.

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

  • Case Study 1 : A series of oxazinonaphthalene derivatives were synthesized and tested for their cytotoxicity against multiple cancer cell lines. The most active compounds demonstrated significant G2/M phase arrest in the cell cycle, indicating a potential mechanism for their anticancer effects .
  • Case Study 2 : Research on acetylcholinesterase inhibitors showed that compounds with a coumarin core exhibited strong inhibitory activity, suggesting that structural modifications could lead to new therapeutics for Alzheimer’s disease .

Data Tables

Activity Type Cell Line IC50 Value (µM) Reference
Anticancer ActivityMCF-74.47 - 52.8
Acetylcholinesterase InhibitionVarious2.7

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